![molecular formula C16H15ClN2O5 B5563382 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

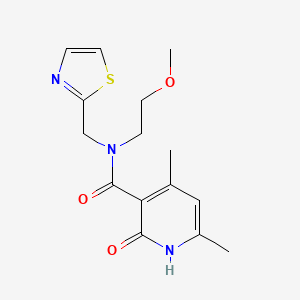

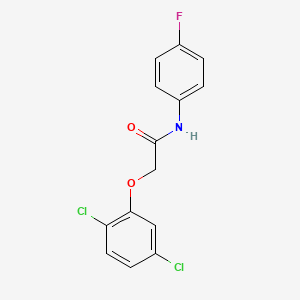

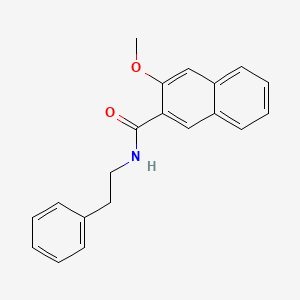

Description

3-Chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime is a chemical compound that is part of the benzaldehyde oximes family. This group of compounds is known for their various chemical properties and reactions, which make them significant in different areas of chemical research.

Synthesis Analysis

The synthesis of compounds similar to 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime involves regioselective protection of hydroxyl groups and subsequent reactions with different protecting groups, yielding various derivatives. Specific methodologies have been developed for the synthesis of related compounds, focusing on optimizing yields and selectivity (Plourde & Spaetzel, 2002).

Molecular Structure Analysis

Compounds in this family have been characterized using techniques like X-ray analysis, showing orthorhombic crystals and specific space groups. Such analyses provide detailed information on the molecular and crystal structure, aiding in the understanding of the compound's chemical behavior (Özay et al., 2013).

Chemical Reactions and Properties

These compounds undergo photoinduced electron-transfer conditions, leading to the formation of aldehydes and nitriles. The presence of electron-accepting substituents significantly affects their reaction pathways and the type of products formed. These reactions have been studied extensively to understand the mechanistic aspects (de Lijser et al., 2006).

Physical Properties Analysis

The physical properties, including the conformational, spectroscopic, and optical characteristics of benzaldehyde oximes, have been examined through various studies. This includes investigating their stability, charge delocalization, and hyper-conjugative interactions to understand the properties better (Kaya et al., 2018).

Scientific Research Applications

Regioselective Protection and Synthesis

Regioselective Protection and Derivative Formation

Studies have explored the regioselective protection of hydroxyl groups in similar benzaldehyde structures, highlighting methods to modify these compounds for various applications, including synthetic intermediates in pharmaceuticals and materials science (Plourde & Spaetzel, 2002).

Photocatalytic Oxidation

Photocatalytic Oxidation for Aldehyde Production

Research has demonstrated the effectiveness of TiO2 photocatalysts under visible light for the oxidation of benzyl alcohol derivatives to their corresponding aldehydes, a process that could be relevant for synthesizing various chemical products from similar compounds (Higashimoto et al., 2009).

Oxidation and Hydroxylation Reactions

Enzyme-Catalyzed Oxidation

Enzymatic processes, such as those catalyzed by chloroperoxidase, offer insights into the selective oxidation of benzyl compounds, potentially applicable to modifying or activating specific sites within similar complex molecules (Miller et al., 1995).

Substituent Effects on Reactivity

Influence of Substituents on Reactivity

Investigations into the effects of substituents on the reactivity of benzaldehyde oximes towards coupling reactions and the formation of dipolar adducts shed light on how structural variations can impact chemical reactivity and product formation (Saito et al., 1989).

Synthesis Optimization

Synthesis and Optimization

Research focused on optimizing the synthesis of related compounds, such as nitrobenzaldehyde derivatives, highlights methodologies that could be adapted for efficiently synthesizing and modifying compounds with similar structures for targeted applications (Zhang Wen-jing, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(NE)-N-[[3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O5/c1-2-23-15-8-12(9-18-20)7-14(17)16(15)24-10-11-3-5-13(6-4-11)19(21)22/h3-9,20H,2,10H2,1H3/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMBOGBSRQAJOO-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)

![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)

![2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B5563376.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)